![molecular formula C15H11F3O2 B1343247 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid CAS No. 473264-01-6](/img/structure/B1343247.png)
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid
Vue d'ensemble
Description
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process can be carried out under various conditions, often requiring the presence of a catalyst and specific reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic ring .
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds related to 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid exhibit anticancer properties. For instance, research focusing on related trifluoromethyl-containing compounds demonstrated significant antiproliferative activities against pancreatic cancer cell lines, with IC50 values as low as 0.051 µM . The mechanism of action is believed to involve DNA intercalation, which disrupts cancer cell proliferation.
1.2 Inhibition of Tyrosine Kinases
Tyrosine kinases play a crucial role in cell signaling pathways associated with cancer and other diseases. Compounds structurally similar to this compound have been identified as inhibitors of tyrosine kinases, showing therapeutic efficacy against various proliferative diseases . These findings suggest potential applications in treating conditions such as diabetic retinopathy and certain types of cancer.
Material Science Applications
2.1 Organic Electronics
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics. Research has shown that compounds containing trifluoromethyl groups can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . This is due to improved charge transport properties and stability under operational conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds. Characterization techniques such as NMR spectroscopy and X-ray diffraction are essential for confirming the structure and purity of synthesized products .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiproliferative Properties
A study published in a peer-reviewed journal demonstrated the synthesis of a related compound that exhibited strong activity against pancreatic adenocarcinoma cells. The study highlighted the importance of structural modifications, such as the incorporation of trifluoromethyl groups, in enhancing biological activity .
Case Study 2: Tyrosine Kinase Inhibition
Research focusing on tyrosine kinase inhibitors identified compounds similar to this compound as effective agents against various cancers. The study provided insights into the structure-activity relationship (SAR), emphasizing how small changes in molecular structure can lead to significant differences in biological efficacy .
Mécanisme D'action
The mechanism of action of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Trifluoromethylphenylboronic acid
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Activité Biologique
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid, a compound with significant chemical interest, has been studied for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 292.25 g/mol
- CAS Number : 473264-01-6
The presence of the trifluoromethyl group (-CF₃) is known to enhance lipophilicity and bioactivity, making it a valuable moiety in drug design.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving analogs have demonstrated potent inhibitory effects on various cancer cell lines:
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
K562 (Chronic Myelogenous Leukemia) | <1 | |
MCF-7 (Breast Adenocarcinoma) | 5 | |
HeLa (Cervical Carcinoma) | 2.5 |
In vitro studies have shown that these compounds can induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including the modulation of kinase pathways.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related trifluoromethyl-substituted compounds are reported as follows:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Trifluoromethyl-substituted aniline derivative | 0.78 - 3.125 | Staphylococcus aureus |
Dihalogenated derivatives | <1 | Various Gram-positive strains |
These findings suggest that the trifluoromethyl group significantly enhances the antibacterial potency of the compounds .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression.
- Receptor Binding : The structural features allow it to bind effectively to various receptors, potentially modulating their activity.
Case Study 1: Anticancer Efficacy
A study focusing on a series of derivatives similar to this compound revealed that these compounds could significantly reduce tumor growth in xenograft models of breast cancer. The treatment led to a marked decrease in tumor volume compared to control groups, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against resistant strains of bacteria. The results showed that certain compounds had MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antibacterial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, a benzoic acid derivative (e.g., 4-(trifluoromethyl)benzoic acid) is reacted with a methyl-substituted aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Post-synthetic purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) .
- Key Parameters :
- Reaction temperature: 80–100°C.
- Catalyst loading: 2–5 mol%.
- Yield optimization via TLC monitoring.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substitution patterns and trifluoromethyl group integration. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI+ mode) validates molecular formula .
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- MTT Assay : Tested against 12 cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Results are analyzed for IC₅₀ values and selectivity indices (e.g., (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed IC₅₀ < 10 μM in leukemia cells) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) at varying pH and substrate concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example, 3,5-bis(trifluoromethyl)benzoic acid analogs showed enhanced receptor binding in electrophysiological studies .
- Scaffold Hybridization : Fuse the benzoic acid core with pyridine or triazine rings (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives) to improve solubility .
Q. What mechanistic studies are suitable to probe its interaction with biological targets?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled analogs to quantify binding affinity (Kd) to ion channels (e.g., ERG K+ channels) .
- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells to assess channel modulation (e.g., PD-118057 analogs shifted activation thresholds by >20 mV) .
Q. How can analytical challenges (e.g., fluorinated compound stability) be addressed?
- Methodological Answer :
- LC-MS with Deuterated Solvents : Minimize fluorine-background noise by using deuterated DMSO in mobile phases .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >250°C) under nitrogen atmosphere .
Q. How to resolve contradictions between in vitro activity and in vivo toxicity?
- Methodological Answer :
- Orthogonal Assays : Compare MTT results with clonogenic survival assays to rule out false positives .
- Metabolite Profiling : Use hepatic microsomes (human/rat) to identify toxic metabolites (e.g., glucuronide conjugates) .
Q. What strategies improve yield in scale-up synthesis?
- Methodological Answer :
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (5 cycles, <10% yield drop) .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce side reactions .
Q. How can computational modeling guide lead optimization?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in ERG channels (e.g., RPR260243 analogs showed ΔG < -9 kcal/mol) .
- QSAR Models : Train models on IC₅₀ data (e.g., Random Forest regression) to prioritize substituents .
Propriétés
IUPAC Name |
3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMKYADNPXZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620589 | |
Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-01-6 | |
Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.